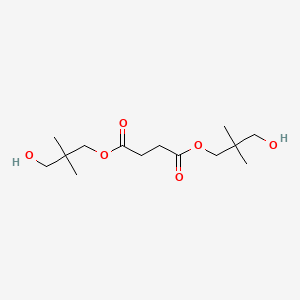
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a diester of butanedioic acid (succinic acid) and 3-hydroxy-2,2-dimethylpropanol. It is characterized by its ester functional groups and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-hydroxy-2,2-dimethylpropyl) butanedioate typically involves the esterification of butanedioic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to streamline the process and reduce the need for solvent recovery .
Chemical Reactions Analysis
Types of Reactions
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions to form amides or new esters.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of amides or new esters.
Scientific Research Applications
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bis(3-hydroxy-2,2-dimethylpropyl) butanedioate in various applications depends on its chemical structure. The ester groups can undergo hydrolysis to release butanedioic acid and 3-hydroxy-2,2-dimethylpropanol, which can then participate in further biochemical or chemical reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Bis(3-hydroxy-2,2-dimethylpropyl) succinate
- Dimethyl butanedioate
- Diethyl butanedioate
Uniqueness
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate is unique due to the presence of both hydroxyl and ester functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring biodegradable and biocompatible materials .
Properties
CAS No. |
88446-94-0 |
|---|---|
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
bis(3-hydroxy-2,2-dimethylpropyl) butanedioate |
InChI |
InChI=1S/C14H26O6/c1-13(2,7-15)9-19-11(17)5-6-12(18)20-10-14(3,4)8-16/h15-16H,5-10H2,1-4H3 |
InChI Key |
CSDWHJPHWCXETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)COC(=O)CCC(=O)OCC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















